molecular formula C102H178N36O32S7 B027861 Conus magus toxin CAS No. 107407-86-3

Conus magus toxin

Cat. No.: B027861
CAS No.: 107407-86-3
M. Wt: 2645.2 g/mol
InChI Key: WGJAVYDGIUBMQI-BWDUIEOPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Reviparin is a low molecular weight heparin (LMWH) derived from porcine intestinal mucosa. It is primarily used as an antithrombotic agent, which means it helps prevent the formation of blood clots. Reviparin works by catalyzing the inactivation of factors Xa and IIa through binding to antithrombin, ultimately leading to the inhibition of the clotting cascade .

Preparation Methods

Reviparin is synthesized through the nitrous acid depolymerization of heparin extracted from porcine intestinal mucosa . This process involves breaking down the heparin molecules into smaller fragments, resulting in a compound with a lower molecular weight. The average molecular weight of reviparin is approximately 3900 daltons .

Chemical Reactions Analysis

Reviparin undergoes various chemical reactions, including:

Scientific Research Applications

Reviparin has a wide range of scientific research applications, including:

Mechanism of Action

Reviparin exerts its effects by binding to antithrombin, a protein that inhibits blood clotting. This binding catalyzes the inactivation of clotting factors Xa and IIa, which are essential for the formation of blood clots. By inhibiting these factors, reviparin effectively prevents the formation of clots and reduces the risk of thrombotic events .

Comparison with Similar Compounds

Reviparin is compared with other low molecular weight heparins (LMWHs) such as enoxaparin and dalteparin. While all these compounds share similar mechanisms of action, reviparin has been shown to have a preferable tolerability profile and fewer bleeding complications in some studies . The unique aspects of reviparin include its specific molecular weight and the method of preparation, which can influence its pharmacokinetic and pharmacodynamic properties .

Similar Compounds

Reviparin’s unique preparation method and specific molecular weight contribute to its distinct pharmacological properties, making it a valuable agent in the prevention and treatment of thrombotic conditions.

Properties

CAS No.

107407-86-3

Molecular Formula

C102H178N36O32S7

Molecular Weight

2645.2 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C102H178N36O32S7/c1-50(2)34-63(128-87(157)60(20-14-31-113-101(109)110)125-95(165)68(43-141)132-97(167)71(47-174)134-89(159)59(19-9-13-30-106)123-81(151)51(3)119-74(144)37-115-83(153)56(16-6-10-27-103)120-75(145)38-116-84(154)57(17-7-11-28-104)124-82(152)55(107)44-171)91(161)127-62(26-33-177-5)90(160)129-64(35-53-22-24-54(143)25-23-53)92(162)130-65(36-78(148)149)93(163)135-72(48-175)98(168)137-73(49-176)99(169)138-79(52(4)142)100(170)118-40-77(147)122-67(42-140)94(164)136-70(46-173)96(166)126-61(21-15-32-114-102(111)112)88(158)131-66(41-139)85(155)117-39-76(146)121-58(18-8-12-29-105)86(156)133-69(45-172)80(108)150/h22-25,50-52,55-73,79,139-143,171-176H,6-21,26-49,103-107H2,1-5H3,(H2,108,150)(H,115,153)(H,116,154)(H,117,155)(H,118,170)(H,119,144)(H,120,145)(H,121,146)(H,122,147)(H,123,151)(H,124,152)(H,125,165)(H,126,166)(H,127,161)(H,128,157)(H,129,160)(H,130,162)(H,131,158)(H,132,167)(H,133,156)(H,134,159)(H,135,163)(H,136,164)(H,137,168)(H,138,169)(H,148,149)(H4,109,110,113)(H4,111,112,114)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72+,73-,79-/m0/s1

InChI Key

WGJAVYDGIUBMQI-BWDUIEOPSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CS)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CS)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CS)NC(=O)[C@@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CS)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CS)N

107407-86-3

sequence

CKGKGAKCSRLMYDCCTGSCRSGKC

Synonyms

Conus magus toxin
omega-CmTX
omega-conotoxin (Conus magus)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.